Trazodone 1,4-Di-N-Oxide
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Overview
Description
Trazodone 1,4-Di-N-Oxide is a derivative of trazodone, a well-known antidepressant. This compound is characterized by the presence of two N-oxide groups in its structure, which can significantly alter its chemical and pharmacological properties. Trazodone itself is a triazolopyridine serotonin receptor antagonist and reuptake inhibitor, primarily used to treat major depressive disorder .
Mechanism of Action
Target of Action
Trazodone 1,4-Di-N-Oxide, a derivative of Trazodone, is believed to act on various receptors, including certain histamine, serotonin, and adrenergic receptors . The primary targets of Trazodone are serotonin receptors and the serotonin transporter (SERT) . It also interacts with histamine H1 receptors and α1-adrenergic receptors . These targets play crucial roles in mood regulation, sleep, and various other physiological processes .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn trazodone into an antidepressant .
Biochemical Pathways
This compound affects the serotonin pathway by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . It also interferes with the sterol biosynthesis pathway , causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Pharmacokinetics
For trazodone, a decrease in total apparent clearance (51 versus 108 L/h) was seen in elderly volunteers in the fasted state when compared with younger volunteers . Another study determined the total body clearance of trazodone to be 5.3 +/- 0.9 L/hr in 8 healthy patients taking a single dose of trazodone .
Result of Action
Trazodone has been shown to have profound neuroprotective effects, restoring global protein synthesis rates in mouse models of neurodegenerative disorders . It is also effective for a range of depression symptoms, including insomnia .
Biochemical Analysis
Biochemical Properties
Trazodone 1,4-Di-N-Oxide interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This can disrupt brain development, particularly during pregnancy . It also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by lipopolysaccharide-tumor necrosis factor-alpha .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . Higher doses can lead to serotonin syndrome, a potentially life-threatening condition .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interferes with sterol biosynthesis, leading to elevated levels of 7-DHC . This can have significant effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that Trazodone undergoes extensive metabolism in the liver and is predominantly excreted via the kidneys .
Subcellular Localization
It is known that Trazodone can prevent the effects of unfolded protein response overactivation observed in neurodegenerative diseases .
Preparation Methods
The synthesis of Trazodone 1,4-Di-N-Oxide typically involves the oxidation of trazodone. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide groups . Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
Trazodone 1,4-Di-N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher-order oxides.
Reduction: The N-oxide groups can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc for reduction.
Scientific Research Applications
Trazodone 1,4-Di-N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of N-oxide compounds.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, trazodone.
Medicine: Explored for its potential therapeutic effects, including its antidepressant properties and possible use in treating other neurological disorders.
Comparison with Similar Compounds
Trazodone 1,4-Di-N-Oxide can be compared with other N-oxide derivatives, such as quinoxaline 1,4-di-N-oxides. These compounds share the presence of N-oxide groups but differ in their core structures and pharmacological properties. Quinoxaline 1,4-di-N-oxides, for example, are known for their antibacterial and anticancer activities, highlighting the diverse applications of N-oxide compounds . The uniqueness of this compound lies in its derivation from trazodone and its potential antidepressant effects.
Similar Compounds
- Quinoxaline 1,4-di-N-oxide
- Trazodone
- Other triazolopyridine derivatives
Biological Activity
Trazodone 1,4-Di-N-Oxide is a derivative of trazodone, an established antidepressant primarily used for treating major depressive disorder and insomnia. This compound is formed through the oxidation of trazodone, resulting in a structure that features two N-oxide groups. Understanding the biological activity of this compound is crucial for elucidating its pharmacological properties and potential therapeutic applications.
This compound has a molecular formula of C19H22ClN5O2 and a molecular weight of approximately 403.86 g/mol. The presence of two N-oxide functional groups significantly alters its interaction with biological systems compared to its parent compound.
The biological activity of this compound is thought to differ from that of trazodone due to its unique structural modifications. While trazodone primarily functions as a serotonin antagonist and reuptake inhibitor, preliminary studies suggest that this compound may interact with serotonin receptors in a distinct manner, potentially influencing sleep regulation and anxiety levels differently than trazodone itself .
Comparative Structure-Activity Relationship
The following table summarizes key structural and pharmacological differences between trazodone and its derivatives:
Compound | Molecular Formula | Key Features |
---|---|---|
Trazodone | C19H22ClN5O | Serotonin antagonist; reuptake inhibitor |
This compound | C19H22ClN5O2 | Contains two N-oxide groups; altered pharmacodynamics |
Clomipramine | C19H21ClN2 | Tricyclic antidepressant; different mechanism |
Desvenlafaxine | C16H19N3O2 | Serotonin-norepinephrine reuptake inhibitor |
Biological Activity
Research indicates that this compound retains some antidepressant properties but may also exhibit unique effects on neurotransmitter systems. Studies have shown that it can influence smooth muscle contractions in the bladder, suggesting potential applications in urology .
Case Study: Smooth Muscle Contraction
A study investigated the effect of trazodone on bladder smooth muscle contractions using various concentrations (10^-9 M to 10^-3 M). The results indicated a significant inhibitory effect on spontaneous contractions at higher concentrations (p<0.0001), demonstrating the compound's potential utility in managing conditions like overactive bladder .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, it is hypothesized that the compound may exhibit altered bioavailability and metabolism compared to trazodone due to the presence of the additional N-oxide group. Understanding these differences is essential for assessing its therapeutic potential.
Safety Profile
While trazodone is generally considered safe with a low incidence of severe side effects when used appropriately, the safety profile of this compound remains largely unexplored. Current knowledge suggests that it may share some safety characteristics with trazodone but could also present unique risks due to its different metabolic pathways .
Properties
CAS No. |
1346603-99-3 |
---|---|
Molecular Formula |
C19H22ClN5O3 |
Molecular Weight |
403.867 |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
Synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 1,4-Dioxide ; |
Origin of Product |
United States |
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